Home > Products > Screening Compounds P4051 > 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine
3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine -

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

Catalog Number: EVT-8015516
CAS Number:
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound has been studied for its pharmacological properties and is classified under the broader category of nitrogen-containing bicyclic compounds. Its molecular formula is C9H15NC_9H_{15}N, and it has a molecular weight of approximately 153.221 g/mol . The compound's structural characteristics make it a subject of interest in drug development, particularly in the context of sigma receptor research.

Synthesis Analysis

The synthesis of 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine can be achieved through various methodologies, often involving the transformation of simpler precursors into more complex structures.

General Synthesis Method

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxy-5-methylphenyl isocyanate.
  2. Reactions: Key reactions include:
    • Coupling Reaction: The coupling of isocyanates with alcohols to form carbamates.
    • Hydrogenation: Transfer hydrogenation to reduce certain functional groups.
    • Alkylation: Alkylation of the bridgehead nitrogen using alkyl halides to introduce substituents .

Technical Parameters

  • Temperature and Pressure: Reactions are often carried out under controlled temperature and pressure conditions to optimize yields.
  • Catalysts: The use of palladium or other metal catalysts may be employed during hydrogenation steps to enhance reaction efficiency .
Molecular Structure Analysis

The molecular structure of 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine can be described as follows:

Structural Data

  • Molecular Weight: 153.221 g/mol
  • CAS Number: 4146-35-4
  • Chemical Formula: C9H15NC_9H_{15}N .
Chemical Reactions Analysis

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine participates in various chemical reactions that can modify its structure or introduce new functional groups.

Key Reactions

  1. Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Formation of Derivatives: It can react with electrophiles to form derivatives that may have enhanced pharmacological properties .
  3. Hydrolysis and Decomposition: Under certain conditions, hydrolysis may occur, leading to the formation of simpler amines or other products.
Mechanism of Action

The mechanism of action for 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine primarily involves its interaction with sigma receptors in the central nervous system.

Interaction with Sigma Receptors

  1. Binding Affinity: Research indicates that this compound exhibits significant binding affinity for sigma receptors, which are involved in modulating neurotransmitter systems .
  2. Biological Effects: Activation or inhibition of these receptors can lead to various physiological responses, including analgesic effects and modulation of mood disorders .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine are crucial for understanding its behavior in different environments.

Key Properties

PropertyValue
Molecular Weight153.221 g/mol
DensityNot available
Boiling PointNot available
SolubilityVaries with solvent

These properties influence its solubility, stability, and reactivity, affecting its suitability for various applications .

Applications

The applications of 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine span several fields, particularly in medicinal chemistry.

Scientific Applications

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting sigma receptors.
  2. Neuroscience Research: Its role as a sigma receptor ligand makes it valuable in studying neurological disorders such as schizophrenia and depression .
  3. Synthetic Chemistry: The compound is utilized as an intermediate in synthesizing more complex organic molecules.
Introduction to 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine represents a structurally distinctive class of bridged bicyclic alkaloid analogues that have garnered significant interest in pharmaceutical research. Characterized by a constrained bicyclic framework featuring a nitrogen atom at the bridgehead position (3-methyl-3-aza) and an amine functional group at the C9 position, this compound exemplifies the three-dimensional complexity sought after in modern drug design. Its rigid scaffold enforces precise spatial orientation of pharmacophoric elements, making it a valuable template for probing biological interactions, particularly in oncology and cardiology. The compound's systematic name defines its core architecture: a [3.3.1] bicyclic system denoting two bridging atoms (three-atom and one-atom bridges) with nitrogen incorporated in the bridgehead position and methylated at N3, while the primary amine resides at the C9 bridge position [4] [6].

Table 1: Core Structural Features of 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

Structural ElementDescriptionFunctional Significance
Bicyclo[3.3.1]nonane CoreBridged bicyclic carbon skeletonProvides conformational rigidity
3-Aza SubstitutionTertiary nitrogen at bridgehead positionEnables salt formation and hydrogen bond acceptance
3-Methyl GroupN-methylation of bridgehead nitrogenModifies lipophilicity and steric profile
9-AminePrimary amine at bridge positionServes as hydrogen bond donor/acceptor and synthetic handle

Historical Context and Discovery in Bicyclic Alkaloid Analogues

The exploration of 3-azabicyclo[3.3.1]nonane derivatives traces back to foundational synthetic work in the mid-20th century, with significant contributions from Schneider and Götz's application of the Mannich reaction for constructing the bicyclic framework. This robust synthetic approach facilitated the systematic development of nitrogen-containing bridged bicyclic compounds, including early analogues of 3-methyl-3-aza-bicyclo[3.3.1]nonane derivatives . The specific incorporation of the C9 amine functionality emerged from targeted efforts to develop conformationally restricted bioactive molecules, inspired by natural alkaloids exhibiting pronounced biological activities. Researchers recognized that the structural rigidity imposed by the [3.3.1] bicycle could mimic key pharmacophoric spatial arrangements found in neurotransmitters and other bioactive molecules. The strategic placement of the primary amine at the C9 position was particularly motivated by its potential to engage in critical hydrogen-bonding interactions with biological targets, analogous to the pharmacophores of naturally occurring neuroactive and cytotoxic alkaloids. This design rationale positioned 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine as a privileged scaffold in medicinal chemistry, bridging the gap between complex natural product architectures and synthetically tractable drug candidates [4] [8].

Structural Uniqueness in Bridged Bicyclic Systems

The 3-azabicyclo[3.3.1]nonane system exhibits distinctive conformational behavior that profoundly influences its chemical and biological properties. Unlike simpler bicyclic frameworks, the [3.3.1]nonane system can adopt multiple conformations, with the "twin-chair" (CC) conformation predominating under physiological conditions. This conformation features both six-membered rings adopting chair forms, creating a characteristic V-shaped molecular architecture with significant three-dimensionality [4] [10]. X-ray crystallographic analyses of closely related analogues reveal that the introduction of a bridgehead nitrogen (3-aza) and C9 substituents minimally distorts this preferred twin-chair conformation, preserving the structural rigidity essential for precise biorecognition [7] [10].

The molecular strain inherent in this bicyclic system manifests in characteristic bond length and angle distortions. Key bonds, particularly those around the bridgehead nitrogen, exhibit measurable deviations from standard values due to geometric constraints. For instance, crystallographic studies of N-methylated 3-azabicyclo[3.3.1]nonan-9-one derivatives reveal that the C-N bond at the bridgehead position typically ranges between 1.46–1.49 Å, slightly elongated compared to standard C-N bonds (1.47 Å average), reflecting angular strain [5] [10]. Similarly, bond angles around the bridgehead nitrogen are compressed to approximately 94-96°, significantly less than the ideal tetrahedral angle of 109.5°, imposing substantial ring strain. This preorganized architecture provides a stable three-dimensional scaffold that effectively presents functional groups (like the C9 amine) in defined spatial orientations, minimizing the entropic penalty upon binding to biological targets compared to more flexible linear molecules [4] [7].

Table 2: Structural Parameters of 3-Azabicyclo[3.3.1]nonane Derivatives from Crystallographic Studies

ParameterValue RangeComparison to Standard ValuesFunctional Implication
Bridgehead C-N Bond Length1.46 – 1.49 ÅSlightly elongatedEnhanced nucleophilicity/reactivity
Bond Angle at N394° – 96°Significantly compressedIncreased ring strain energy
N-C-C Angle in Piperidine Ring106° – 108°CompressedAltered electron density distribution
Torsion Angle Across Bridge115° – 120°Characteristic of twin-chairDefines V-shaped molecular profile
C9-N Bond (in amine derivatives)~1.47 ÅStandardUnstrained, flexible orientation

Role in Modern Medicinal Chemistry and Drug Discovery

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine has emerged as a versatile scaffold in drug discovery due to its balanced physicochemical properties and ability to interact with diverse biological targets. Its moderate lipophilicity (predicted Log P ~1.5-2.5) and presence of both hydrogen bond donor (C9 amine) and acceptor (bridgehead nitrogen) groups enable favorable membrane permeability while maintaining aqueous solubility—a crucial balance for drug bioavailability [1] [6]. This scaffold has demonstrated particular utility in oncology, where derivatives have been explored as σ2 receptor ligands with high affinity (Ki < 10 nM) and exceptional selectivity over σ1 receptors (selectivity ratios > 500-fold). The σ2 receptor is a promising biomarker and therapeutic target due to its overexpression in proliferating tumor cells across various cancer types [1] [3].

Beyond direct receptor targeting, this scaffold exhibits significant potential as a chemosensitizer. Research on structurally analogous N-substituted 9-azabicyclo[3.3.1]nonane derivatives like WC-26 demonstrated potent chemosensitizing effects in breast cancer models. At subtoxic concentrations, these compounds dramatically enhanced the cytotoxicity of doxorubicin against EMT-6 mouse mammary and MDA-MB435 human breast tumor cell lines. This chemosensitization effect enables significant reductions in the required doses of conventional chemotherapeutics, potentially mitigating their dose-limiting toxicities while improving antitumor efficacy [1] [3]. The mechanism appears to involve modulation of cellular stress pathways rather than direct cytotoxicity, positioning this scaffold as a valuable component in combination therapy regimens.

Emerging research also indicates potential applications beyond oncology. Studies on structurally related aza-bicyclo-carboxylic acid derivatives revealed cardioprotective effects against ischemia-reperfusion injury. While not identical to the title compound, these analogues share the core bicyclic framework and demonstrate that such scaffolds can modulate adenosine receptor signaling pathways, particularly the A1 receptor subtype, resulting in decreased myocardial infarction size in experimental models. This suggests broader therapeutic potential in cardiovascular diseases where modulation of cAMP signaling provides benefit [8].

Table 3: Pharmacological Profile of Key 3-Azabicyclo[3.3.1]nonane Derivatives

DerivativePrimary TargetAffinity (Ki)Selectivity Ratio (σ1/σ2)Biological Activity
WC-59σ2 Receptor0.82 nM2,087PET radiotracer candidate
WC-26σ2 Receptor2.58 nM557Chemosensitization of doxorubicin
Compound 3 (Aza-bicyclo-carboxylic acid derivative)A1 Adenosine ReceptorNot reportedNot applicableCardioprotection in ischemia-reperfusion
11gσ2 Receptor40.7 nM8Moderate σ2 affinity

The synthetic versatility of the scaffold further enhances its drug discovery value. The bridgehead nitrogen can undergo alkylation or acylation to modulate electronic properties and steric bulk, while the C9 amine serves as a handle for introducing diverse pharmacophores through amide formation or reductive amination. This enables efficient generation of structure-activity relationship (SAR) libraries to optimize target affinity, selectivity, and drug-like properties [1] [3] [7]. Molecular modeling studies indicate that the V-shaped topology of the bicyclic core effectively positions pendant substituents for simultaneous interaction with multiple binding pockets in biological targets, explaining the high affinity observed for optimized derivatives [4] [7].

Table 4: Hydrogen Bonding Capacity in 3-Azabicyclo[3.3.1]nonane Crystals

DerivativeH-Bond DonorH-Bond AcceptorObserved D—H⋯A Distance (Å)Biological Relevance
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamideN-H (amide)C=O (amide)2.05 – 2.30Protein-ligand interaction mimicry
3-Methyl-3-azabicyclo[3.3.1]nonan-9-oneN/ABridgehead NN/ABasicity for salt formation
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineN-H (amine)Solvent/ProteinVariableTarget recognition

Properties

Product Name

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-amine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-11-5-7-3-2-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3

InChI Key

KHQIMHCQMINGFA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC(C1)C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.